![molecular formula C18H18N4O4S B2444875 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034403-07-9](/img/structure/B2444875.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide
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Description
Scientific Research Applications
Organic Electronics
This compound is used as an efficient n-type dopant in organic electronics . The derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) anchors to gold surfaces in a highly stable fashion and subsequently rotates in a unidirectional manner when excited with STM pulses .
Molecular Machines
The compound is used in the creation of molecular machines . When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Molecular Rotors
The compound is used to create molecular rotors . The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion .
Nanocars
The compound is used in the creation of nanocars . The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar .
Thermoelectric Applications
The compound is used in thermoelectric applications . N-DMBI became a reference solution-processed n-type dopant, affording decent air-stability and record power factor for thermoelectric energy generation .
Photo-Activation and Thermal Activation
The compound can be activated not only by thermal annealing above 100°C, but also by UV-light irradiation at low fluences even in thin films . This makes it versatile for various applications.
Air Stability
The compound affords decent air-stability , which is crucial for practical applications in various fields.
Biological Potential
Indole derivatives, such as this compound, have shown potential in biological applications . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies performed as an anti-HIV-1 .
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-16-7-5-12(9-17(16)22(2)27(21,24)25)19-18(23)15-8-11-4-6-13(26-3)10-14(11)20-15/h4-10,20H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRSAXNNKRSNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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